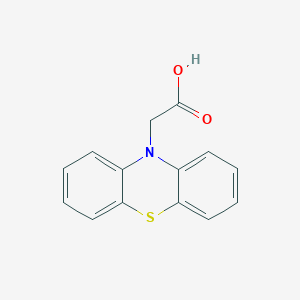

Phenothiazine-10-acetic acid

描述

Overview of Phenothiazine (B1677639) Core in Medicinal Chemistry and Materials Science

The phenothiazine nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of therapeutic effects. researchgate.net Initially recognized for its use in antipsychotic medications, the applications of phenothiazine derivatives have expanded to include anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The versatility of the phenothiazine core allows for the synthesis of a vast number of derivatives with tailored pharmacological activities. researchgate.netjmedchem.com Modifications to the core structure, particularly at the N10 position of the side chain, can significantly influence the compound's potency and therapeutic profile. firsthope.co.in

In the realm of materials science, the phenothiazine core is prized for its intriguing optoelectronic properties, making it a valuable component in the development of organic electronics. rsc.org Its electron-rich nature and quasi-planar structure contribute to high hole mobility, rendering it an excellent building block for hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netnih.gov Researchers have engineered phenothiazine-based materials with tailored properties like low bandgaps and tunable energy levels, enhancing the efficiency and stability of optoelectronic devices. rsc.orgnih.gov Furthermore, phenothiazine polymers are being explored as versatile electrode materials for next-generation batteries due to their reversible redox processes at high potentials. acs.org

Historical Context of Phenothiazine-10-acetic Acid Research Trajectories

The journey of phenothiazine research began in 1883 with the synthesis of the parent compound by Bernthsen. researchgate.netwikipedia.org Initially developed as a synthetic dye, its derivative, methylene (B1212753) blue, was synthesized even earlier in 1876. wikipedia.orgmdpi.com The insecticidal properties of phenothiazine were discovered in the 1930s, leading to its use as a pesticide. wikipedia.orgbionity.com A significant shift occurred in the 1940s when research at Rhone-Poulenc Laboratories led to the discovery of promethazine (B1679618), a phenothiazine derivative with potent antihistamine and sedative effects. wikipedia.org This paved the way for the development of a new class of antipsychotic drugs in the mid-20th century, revolutionizing the treatment of psychiatric disorders. jmedchem.com

Research into this compound and its derivatives has explored their potential in various fields. Studies have investigated its use as a building block for more complex molecules with specific biological activities. biosynth.comresearchgate.netresearchgate.net For instance, it has been used in the synthesis of compounds with potential as corrosion inhibitors and acetylcholinesterase inhibitors. researchgate.netresearchgate.net

Significance of this compound in Current Research Paradigms

Currently, this compound continues to be a focal point of research due to its adaptable structure and wide-ranging potential. In medicinal chemistry, ongoing studies are exploring its derivatives for their anticancer and anti-inflammatory properties. lookchem.com The synthesis of novel phenothiazine-linked compounds is being pursued to develop agents with enhanced antioxidant and antimicrobial activities. researchgate.netnih.govresearchgate.netchesci.com

In materials science, the core structure of phenothiazine is being leveraged to create advanced materials for electronic applications. Research is focused on designing and synthesizing new phenothiazine-based hole-transporting materials to improve the efficiency and stability of perovskite solar cells. researchgate.netnih.govacs.org The development of phenothiazine polymers for energy storage applications in next-generation batteries is also an active area of investigation. acs.org The ability to functionalize the phenothiazine core allows for the fine-tuning of its electronic properties, making it a key component in the advancement of organic electronics. rsc.org

Structure

3D Structure

属性

IUPAC Name |

2-phenothiazin-10-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJVFIOYSMVYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363888 | |

| Record name | Phenothiazine-10-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25244-68-2 | |

| Record name | Phenothiazine-10-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Phenothiazine 10 Acetic Acid

Established Synthetic Pathways for Phenothiazine-10-acetic Acid

Traditional methods for synthesizing this compound often involve multi-step sequences, leveraging the reactivity of the phenothiazine (B1677639) nucleus. These pathways have been well-documented and provide reliable routes to the target compound.

Multi-step Reaction Sequences for 2-(10H-phenothiazin-10-yl)acetic acid

The synthesis of 2-(10H-phenothiazin-10-yl)acetic acid can be achieved through a series of well-defined reactions. A common strategy involves the initial preparation of N-substituted phenothiazine derivatives, which are then further functionalized. For instance, a multi-step synthesis can start from phenothiazine, which is first acylated and then subjected to a series of transformations to introduce the acetic acid moiety at the N-10 position. These sequences allow for the gradual construction of the desired molecule, with purification of intermediates at each stage to ensure the final product's purity. researchgate.netlookchem.com

One documented multi-step approach involves the synthesis of novel 5-((10H-phenothiazin-10-yl)methyl)-4-(substituted benzylideneamino)-4H-1,2,4-triazole-3-thiol derivatives starting from 2-(10H-phenothiazin-10-yl)acetic acid. researchgate.net This highlights the role of this compound as a key intermediate in the synthesis of more complex heterocyclic systems. The synthesis of N,N-diethyl-1-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-3-carboxamide also originates from suitable phenothiazine precursors, which are reacted with acyl chlorides. nih.gov

N-Alkylation of Phenothiazine with Acetate (B1210297) Derivatives

A direct and widely used method for the synthesis of this compound and its esters is the N-alkylation of the phenothiazine ring. mdpi.com This reaction involves treating phenothiazine with a suitable haloacetic acid derivative, such as ethyl chloroacetate (B1199739) or chloroacetic acid, in the presence of a base. growingscience.com The base, typically potassium carbonate, facilitates the deprotonation of the nitrogen atom in the phenothiazine ring, forming a nucleophile that attacks the electrophilic carbon of the acetate derivative.

The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) under reflux conditions. The use of an excess of the alkylating agent and appropriate reaction times are crucial for achieving high yields. This method is advantageous due to its relative simplicity and the commercial availability of the starting materials. google.comchemrxiv.org The N-alkylation strategy has been successfully employed to synthesize a variety of N-substituted phenothiazines with diverse functionalities. researchgate.net

Table 1: N-Alkylation of Phenothiazine

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Phenothiazine | Ethyl Chloroacetate | K₂CO₃ | Acetone | Ethyl 2-(10H-phenothiazin-10-yl)acetate | |

| Phenothiazine | Chloroacetic Acid | K₂CO₃ | - | This compound | growingscience.com |

| Phenothiazine | Alkyl Halide | Aluminum Halide | - | Alkyl-substituted phenothiazines | google.com |

Hydrolysis of Ethyl 2-(10H-phenothiazin-10-yl)acetate to this compound

The final step in many synthetic routes to this compound is the hydrolysis of its corresponding ester, typically ethyl 2-(10H-phenothiazin-10-yl)acetate. This transformation is a standard procedure in organic synthesis. The hydrolysis is usually carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide.

Alternatively, acid-catalyzed hydrolysis can also be employed, often using a strong mineral acid such as hydrochloric acid or sulfuric acid in an aqueous or alcoholic medium. nih.gov The completion of the reaction is typically monitored by thin-layer chromatography (TLC). Following the hydrolysis, the reaction mixture is acidified to precipitate the this compound, which can then be collected by filtration and purified by recrystallization. The successful hydrolysis of β-10-phenothiazylpropionitrile to its corresponding acid has also been reported, although under specific conditions to avoid cleavage of the N-C bond. dtic.mil

Advanced Synthetic Approaches and Innovations

In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and versatile synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and the use of greener catalysts for the preparation of phenothiazine scaffolds.

Microwave-Assisted Synthesis of Phenothiazine Derivatives as Precursors

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net This technique offers several advantages over conventional heating methods, including significantly shorter reaction times, improved reaction yields, and often higher product purity. nih.govcdnsciencepub.com The application of microwave irradiation has been successfully demonstrated in the synthesis of various phenothiazine derivatives that can serve as precursors to this compound. orientjchem.org

For example, the microwave-assisted thionation of diphenylamines provides a rapid and efficient route to the phenothiazine core. tandfonline.com This "dry media" approach, where reagents are adsorbed onto an inorganic support like alumina, can lead to clean and selective reactions. tandfonline.com Furthermore, microwave-assisted N-acylation and formylation of the phenothiazine ring have been reported, showcasing the versatility of this technology in functionalizing the phenothiazine scaffold. cdnsciencepub.com These methods provide a faster and more efficient pathway to key intermediates required for the synthesis of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference |

|---|---|---|---|---|

| Duff Formylation of Phenothiazine | Longer reaction times | Significantly shorter reaction times, good yields | Time efficiency, improved yield | nih.gov |

| Thionation of Diphenylamines | Tedious, degradation reactions | Shorter reaction times, high yields, solvent-free | Time efficiency, higher yield, cleaner reaction | tandfonline.com |

| Acetylation of Phenothiazine | - | Almost quantitative yields, shorter reaction times | High chemoselectivity, time efficiency | cdnsciencepub.com |

Environmentally Benign Synthesis of Phenothiazine Scaffolds

The development of environmentally benign or "green" synthetic methods is a major focus in modern chemistry. rsc.org For the synthesis of phenothiazine scaffolds, this has translated into the exploration of catalyst systems that are less toxic and more economical than traditional palladium or copper catalysts. researchgate.net

A significant advancement is the use of iron catalysts for the C-S/C-N cross-coupling reaction to form the phenothiazine ring system. acs.orgresearchgate.net Iron catalysts, such as ferric citrate, are non-toxic, inexpensive, and readily available. benthamdirect.com These iron-catalyzed methods have been shown to be efficient and regioselective for a variety of substrates, offering a more sustainable alternative for the synthesis of phenothiazine precursors. acs.orgbenthamdirect.com These greener approaches not only reduce the environmental impact but also address issues of poor substrate scope and long reaction times associated with other catalytic systems. researchgate.net Photocatalysis is another emerging green technique for constructing diverse molecular assemblies, including those based on the phenothiazine core. rsc.org

Synthetic Strategies and Chemical Diversification of this compound

This compound, a derivative of the versatile phenothiazine scaffold, serves as a crucial building block in the development of novel compounds with a wide array of potential applications. The strategic modification of its core structure, particularly at the nitrogen and sulfur atoms, as well as through the introduction of various heterocyclic and polymeric moieties, has yielded a diverse library of derivatives. This article explores several key synthetic methodologies and chemical transformations involving this compound and its related structures.

3 Derivatization at the Nitrogen Atom (N-10) of Phenothiazine

The nitrogen atom at position 10 of the phenothiazine ring is a primary site for chemical modification, enabling the introduction of various functional groups and side chains. This derivatization is a cornerstone of phenothiazine chemistry, significantly influencing the biological and physicochemical properties of the resulting compounds.

A common strategy for N-10 derivatization involves the alkylation of the phenothiazine nitrogen. For instance, reacting phenothiazine with ethyl bromoacetate (B1195939) in the presence of potassium carbonate and a copper powder catalyst yields ethyl-10-phenothiazineacetate. unishivaji.ac.in This ester can then be saponified to produce the corresponding this compound. unishivaji.ac.in It's noteworthy that this compound can undergo decarboxylation upon boiling to form 10-methylphenothiazine. unishivaji.ac.in

Another significant approach is N-acylation, which is effectively carried out using acid chlorides in a suitable solvent like toluene (B28343). unishivaji.ac.in For example, the reaction of phenothiazine with chloroacetyl chloride in dry benzene (B151609) produces N-(2-chloroacetyl) phenothiazine. ijrap.net These N-acyl derivatives can serve as intermediates for further modifications. unishivaji.ac.in The synthesis of various 10-aminoacetylphenothiazines has been achieved by acylating substituted phenothiazines with a haloacyl chloride, followed by condensation with an appropriate amine. unishivaji.ac.in

The introduction of more complex side chains is also a common practice. For example, N-alkylation of substituted phenothiazines with an alkylene dihalide, followed by reaction with an amino alcohol, leads to the formation of amino alcohol ethers of phenothiazine. unishivaji.ac.in Furthermore, cyanoethylation of phenothiazine results in the formation of β-(1-phenothiazinyl)-propionitrile. unishivaji.ac.in These modifications highlight the versatility of the N-10 position for creating a diverse range of phenothiazine derivatives.

4 Oxidation Reactions to Phenothiazine-5,5-dioxides and 5-oxides in Glacial Acetic Acid

The sulfur atom within the phenothiazine ring system is susceptible to oxidation, leading to the formation of phenothiazine-5-oxides (sulfoxides) and phenothiazine-5,5-dioxides (sulfones). These oxidized derivatives often exhibit distinct biological activities compared to their non-oxidized parent compounds. A widely employed method for this transformation involves the use of hydrogen peroxide in glacial acetic acid.

The oxidation of 10H-phenothiazines with 30% hydrogen peroxide in glacial acetic acid at reflux temperatures yields the corresponding 10H-phenothiazine-5,5-dioxides. chesci.comresearchgate.netresearchgate.net This method has been successfully applied to a variety of substituted phenothiazines. chesci.comresearchgate.netresearchgate.net For instance, a modified process for the synthesis of 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride (B599025) involves the oxidation of the corresponding phenothiazine precursor with hydrogen peroxide in the presence of acetic acid. researchgate.net

Similarly, the controlled oxidation of phenothiazines can lead to the formation of phenothiazine-5-oxides. For example, 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide can be synthesized by oxidizing the parent phenothiazine with hydrogen peroxide in acetic acid. researchgate.net Other oxidizing agents, such as m-chloroperbenzoic acid in dichloromethane (B109758) or a mixture of fuming nitric acid and glacial acetic acid in carbon tetrachloride, can also be used to produce phenothiazine S-oxide derivatives. justia.comgoogle.com The choice of oxidizing agent and reaction conditions allows for the selective formation of either the S-oxide or the S,S-dioxide. justia.com

5 Pegylation Strategies for Phenothiazine Derivatives

Pegylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. In the context of phenothiazine derivatives, pegylation has been explored to enhance their potential as antitumor drugs. nih.govresearchgate.net

The nitrogen atom of the phenothiazine core is a common site for PEG attachment. nih.govresearchgate.netidsi.md For example, two PEGylated phenothiazine derivatives were synthesized by attaching a poly(ethylene glycol) of 550 Da to the nitrogen atom through either an ether or an ester linkage. nih.govresearchgate.net These modifications have been shown to decrease the toxicity of the parent phenothiazine compounds. nih.govresearchgate.net Further functionalization of PEGylated phenothiazines with formyl and sulfonamide units has also been investigated to explore structure-activity relationships for antitumor activity. nih.gov

The synthesis of these PEGylated derivatives often involves grafting PEG chains to the phenothiazine core, and the resulting structures are confirmed using spectroscopic techniques such as FTIR and NMR. idsi.mdresearchgate.net The introduction of the PEG moiety can also influence the self-assembly properties of the phenothiazine derivatives in aqueous solutions. idsi.mdresearchgate.net

6 Synthesis of Ribofuranoside Conjugates via Reaction with Beta-D-ribofuranose-1-acetate-2,3,5-tribenzoate

The conjugation of phenothiazines with sugar moieties, such as ribofuranose, represents another avenue for chemical modification to potentially enhance biological activity and alter physicochemical properties. The synthesis of these ribofuranoside conjugates typically involves the reaction of a substituted 10H-phenothiazine with a protected ribose derivative.

A common method employs the reaction of substituted 10H-phenothiazines with β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. chesci.comresearchgate.net This reaction is often carried out in a solvent like toluene under vacuum at elevated temperatures. chesci.com The process involves the formation of a glycosidic bond between the phenothiazine nitrogen and the anomeric carbon of the ribose sugar. This approach has been used to synthesize a series of new 10H-phenothiazine ribofuranosides. chesci.comresearchgate.net These synthesized conjugates, along with their sulfone derivatives, have been evaluated for their antimicrobial properties. chesci.comresearchgate.net

7 Synthesis of Phenothiazine-Linked Triazole and Pyrazole (B372694) Derivatives

The incorporation of five-membered heterocyclic rings like triazole and pyrazole into the phenothiazine structure has been explored to create novel compounds with potential pharmacological activities.

Triazole Derivatives: A multi-step reaction sequence has been developed to synthesize 5-((10H-phenothiazin-10-yl)methyl)-4-(substituted-benzylideneamino)-4H-1,2,4-triazole-3-thiol derivatives. researchgate.net This synthesis starts from a phenothiazine precursor and involves the formation of a key triazole intermediate, which is then condensed with various aldehydes. researchgate.net

Pyrazole Derivatives: The synthesis of pyrazole-containing phenothiazine derivatives often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com For example, 1,3,5-trisubstituted pyrazoles can be obtained from the reaction of an α,β-ethylenic ketone with a hydrazine, followed by in-situ oxidation of the resulting pyrazoline. mdpi.com Another approach involves the reaction of terminal alkynes with aromatic aldehydes and hydrazines in the presence of molecular iodine to produce 1,3-disubstituted pyrazoles. nih.gov These synthetic strategies allow for the creation of a variety of phenothiazine-pyrazole hybrids. nih.govmdpi.com

8 Synthesis of N-Mannich Bases Incorporating Phenothiazine

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of acidic protons located on a carbon atom. This reaction has been utilized to synthesize N-Mannich bases incorporating the phenothiazine scaffold, which are of interest for their potential biological activities. researchgate.netnih.govdntb.gov.uamdpi.com

A general approach involves the reaction of a phenothiazine derivative, such as 10-methyl-10H-phenothiazine-3-sulfonamide, with formaldehyde (B43269) and a secondary amine. researchgate.netnih.govmdpi.com This three-component reaction leads to the formation of the corresponding Mannich base. researchgate.netnih.govmdpi.com This methodology has been used to synthesize several series of phenothiazine-containing Mannich bases, which have been subsequently evaluated for their antimicrobial properties. researchgate.netnih.gov The versatility of the Mannich reaction allows for the incorporation of a wide range of secondary amines, leading to a diverse set of N-Mannich bases. researchgate.netnih.gov

9 Approaches to 3,7-Diamino-10H-phenothiazine Salts

3,7-Diamino-10H-phenothiazine (DAPTZ) derivatives and their salts are an important class of compounds with potential therapeutic applications. google.comgoogle.com The synthesis of these compounds often involves methods to create stable, reduced forms with high purity.

One synthetic approach involves the selective alkylation of an unsubstituted 3,7-diaminophenothiazine via reductive amination. smolecule.comepo.org In this process, the diamine is reacted with an aldehyde or ketone under reductive conditions to introduce alkyl groups at the 3 and 7 amino positions, while minimizing alkylation at the N-10 position. smolecule.comepo.org Another method for synthesizing 3,7-diaminophenothiazine derivatives is through a two-fold Buchwald-Hartwig coupling of 10-hexyl-3,7-dibromo-10H-phenothiazine with primary or secondary anilines and amines. rsc.org

The final products are often converted to their hydrochloride or other protic acid salts to enhance stability and solubility. google.comgoogle.comsmolecule.com These methods are crucial for producing DAPTZ compounds suitable for pharmaceutical development. google.comgoogle.com

Structure Activity Relationship Sar Studies of Phenothiazine 10 Acetic Acid Derivatives

Influence of Substitution at N-10 Position on Biological Activities

The substituent at the N-10 position of the phenothiazine (B1677639) ring is a critical determinant of the molecule's pharmacological profile. The nature of the side chain—its length, branching, and the terminal group—profoundly influences the compound's potency and spectrum of activity.

For neuroleptic (antipsychotic) activity, a three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the terminal amino nitrogen of the side chain is considered optimal for maximum potency.

Aliphatic Side Chains : Derivatives with a simple aliphatic side chain, such as in chlorpromazine, are effective but generally less potent than those with a piperazine (B1678402) ring.

Piperidine (B6355638) Side Chains : Incorporating a piperidine ring in the side chain can lead to a lower incidence of certain side effects, potentially due to increased central antimuscarinic activity.

Piperazine Side Chains : The introduction of a piperazine ring at the terminus of the N-10 side chain, as seen in compounds like fluphenazine (B1673473) and prochlorperazine, typically results in potent antipsychotic effects. Further substitution on this piperazine ring, for instance with a hydroxyethyl (B10761427) group, can substantially increase activity.

Acyl and Other Substituents : N-acylation of the phenothiazine nitrogen has also been explored. N-acylphenothiazines have been investigated as inhibitors of butyrylcholinesterase and acetylcholinesterase. In some cases, N-10 unsubstituted phenothiazines have demonstrated a broader range of activities, including cholinesterase inhibition, prevention of Aβ-aggregation, and antioxidant effects. For enhancing cytotoxicity, structural modifications via substitution at the nitrogen atom have been shown to be a viable strategy. For instance, the synthesis of 10-(methoxy poly(ethylene glycol))-10H-phenothiazine represents an effort to develop multifunctional anticancer drugs.

The diverse biological outcomes resulting from modifications at the N-10 position underscore its importance as a primary site for structural optimization in the design of new phenothiazine-based therapeutic agents.

Impact of Substituents on Antioxidant Properties

The antioxidant activity of phenothiazine derivatives is closely linked to their chemical structure, particularly the substitution pattern on the phenothiazine nucleus. The primary mechanism of antioxidant action involves the donation of a hydrogen atom from the N-H group to neutralize free radicals. The ease of this donation, measured by the bond dissociation enthalpy (BDE), is influenced by the electronic properties of substituents on the aromatic rings.

Research indicates that the presence of electron-donating groups (EDGs) on the phenothiazine ring generally enhances antioxidant activity. EDGs such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups can decrease the N-H bond dissociation enthalpy, making the hydrogen atom more readily available for transfer to free radicals.

A study on novel phenothiazine-triazole derivatives demonstrated that compounds with electron-releasing groups exhibited potent antioxidant activity. Specifically, derivatives with hydroxyl or methoxy substituents showed significant scavenging effects in various assays.

Conversely, one study investigating the oxidation of 1,4-dioxane (B91453) found that the nature of the substituent had a negligible influence on the reactivity of phenothiazines as antioxidants in that specific system. However, it is generally accepted that substituents play a key role. For example, in a series of 3,7-disubstituted phenothiazines, EDGs were found to reduce the BDE, while electron-withdrawing groups (EWGs) like nitro (-NO₂) tended to increase it, thereby reducing antioxidant potential.

The following table summarizes the antioxidant activity of selected phenothiazine derivatives from a study, highlighting the effect of different substituents.

| Compound ID | Substituent on Benzylidene Ring | Antioxidant Activity (IC₅₀ in µg/mL, DPPH method) |

| 6d | 4-Hydroxy | 18.23 ± 0.91 |

| 6e | 3,4-Dimethoxy | 16.98 ± 0.69 |

| 6i | 4-Methoxy | 17.54 ± 0.82 |

| 6a | 4-Chloro (EWG) | 19.52 ± 1.04 |

| 6c | 2,4-Dichloro (EWG) | 21.01 ± 0.70 |

| Ascorbic Acid | (Standard) | 15.42 ± 0.53 |

| Data sourced from a study on phenothiazine linked 1,2,4-triazole (B32235) derivatives. The IC₅₀ value represents the concentration required to scavenge 50% of DPPH radicals. |

These findings collectively suggest that the strategic placement of electron-donating groups on the phenothiazine scaffold is a key strategy for designing potent antioxidant agents.

Structural Modulations for Enhanced Cytotoxicity and Antitumor Effects

The phenothiazine scaffold has emerged as a valuable building block for the development of new anticancer agents, with research indicating that its cytotoxicity can be selectively enhanced through specific structural modifications. The primary strategies for improving antitumor activity involve substitution at the N-10 position and on the aromatic rings of the phenothiazine core.

It has been postulated that the cytotoxicity of phenothiazine can be improved through substitution at the nitrogen atom. A recent comprehensive study screened 28 novel and intermediate phenothiazine derivatives against Hep3B and SkHep1 liver cancer cell lines. This screening identified several compounds with significant cytotoxic effects, in some cases greater than the parent phenothiazine core. The study highlighted that the derivatives were generally more cytotoxic to Hep3B cells than to SkHep1 cells.

Mechanistic Investigations of Phenothiazine 10 Acetic Acid in Biological Systems

Elucidation of Antitumor Mechanisms

Phenothiazine (B1677639) derivatives have demonstrated notable antitumor effects across a variety of cancer types through multiple mechanisms. brieflands.com The core structure of phenothiazine serves as a valuable building block for developing multifunctional anticancer drugs. iuls.ro Investigations have revealed that these compounds can disrupt critical signaling pathways essential for tumor cell survival and proliferation, including the Wnt, MAPK, and retinoic acid receptor pathways. nih.gov The anticancer potential of phenothiazine derivatives is influenced by the substituents on the tricyclic ring and the nature of the side chain at the N-10 position. brieflands.com These modifications allow for the targeting of various cellular processes, leading to the inhibition of tumor growth. brieflands.com

Induction of Cell Cycle Arrest and Apoptosis

A primary mechanism through which phenothiazine derivatives exert their antitumor effects is by inducing cell cycle arrest and apoptosis (programmed cell death). brieflands.comnih.gov Certain phenothiazine compounds have been shown to cause cell cycle arrest at the G0/G1 or G2/M phases, effectively halting cancer cell proliferation. brieflands.comnih.govnih.gov For instance, the phenothiazine derivative 10H-3,6-diazaphenothiazine (PTZ) was found to induce G2/M phase arrest in A2780 ovarian carcinoma cells. nih.govdovepress.com

This cell cycle disruption is often coupled with the activation of apoptotic pathways. Studies have demonstrated that phenothiazine compounds can trigger both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) apoptotic pathways. nih.govdovepress.com Key events in this process include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, which increases the Bax/Bcl-2 ratio and promotes cell death. nih.govdovepress.commdpi.com The activation of executioner enzymes, such as caspase-3 and caspase-9, is a common finding, confirming the induction of apoptosis. nih.govnih.govmdpi.com In some cases, this is accompanied by DNA fragmentation, a hallmark of apoptotic cell death. acs.org

| Cell Line | Phenothiazine Derivative | Observed Effect | Source(s) |

| A2780 Ovarian Cancer | 10H-3,6-diazaphenothiazine (PTZ) | G2/M phase cell cycle arrest; Caspase-dependent apoptosis | nih.govdovepress.com |

| HCT-116 Colon Cancer | Novel Phenothiazine Conjugate (6e) | G2/M phase cell cycle arrest; Induction of early apoptosis and necrosis | nih.gov |

| Various NSCLC Cells | Trifluoperazine (B1681574) | Induction of apoptosis | google.com |

| LoVo/Dx Colon Cancer | Fluphenazine (B1673473) (FLU) | Activation of caspase-3; Downregulation of Bcl-2; Upregulation of Bax | mdpi.com |

| Ca922 Oral Cancer | Derivative A4 | Induction of apoptosis | researchgate.net |

Targeting PI3K/AKT, mTOR, and FOXO Transcription Factor Pathways

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently hyperactivated in many human cancers. mdpi.comresearchgate.netoncotarget.com Phenothiazine derivatives have been identified as potent modulators of this pathway, contributing significantly to their anticancer activity. brieflands.comgoogle.com By inhibiting key components of this cascade, such as PI3K, AKT, and mTOR, these compounds can effectively suppress tumor growth. brieflands.commdpi.com

The inhibition of the PI3K/AKT/mTOR pathway by phenothiazines disrupts downstream processes that are essential for cancer cells. oncotarget.com For example, mTOR, a serine/threonine kinase, exists in two complexes, mTORC1 and mTORC2, which regulate protein synthesis and cell growth. researchgate.net Phenothiazines can interfere with this signaling, leading to cell cycle arrest and the inhibition of proliferation. brieflands.comoncotarget.com Furthermore, some derivatives have been shown to affect the FOXO (Forkhead box O) family of transcription factors. brieflands.com For instance, trifluoperazine can enhance the nuclear retention of FOXO1, which helps to reverse resistance mechanisms in lung adenocarcinoma. brieflands.com

Modulation of Autophagy and Membrane Permeabilization

Autophagy is a cellular process for degrading and recycling cellular components, which can either promote cell survival or contribute to cell death depending on the context. nih.gov Phenothiazine derivatives have been shown to modulate autophagy in cancer cells, often impairing the autophagic flux, which can sensitize tumor cells to chemotherapy and overcome drug resistance. acs.orgnih.gov This modulation is a key aspect of their cytotoxic action. nih.gov Studies suggest that some derivatives block the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. nih.gov A derivative known as A4 was found to induce autophagy in oral cancer cells, as evidenced by an increase in biomarkers like LC3B-II and Atg5. researchgate.net

In addition to affecting autophagy, phenothiazines can induce membrane permeabilization, particularly at the mitochondrial level. acs.orgnih.govmdpi.com This disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors like cytochrome c, triggering the intrinsic apoptotic pathway. mdpi.com The ability of derivatives like thioridazine (B1682328) to cause dissipation of the mitochondrial membrane potential correlates with their potency in inducing cancer cell death. mdpi.com

Inhibition of Farnesyltransferase

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the attachment of a farnesyl group to proteins, most notably the Ras protein. researchgate.net This process, known as farnesylation, is essential for anchoring Ras to the cell membrane, where it participates in signal transduction pathways that regulate cell growth and proliferation. researchgate.net Because the Ras protein is frequently mutated and activated in many cancers, inhibiting FTase has become a significant strategy in anticancer drug development. researchgate.netnih.gov

Novel phenothiazine derivatives, including those based on a phenothiazine-10-acetic acid scaffold, have been synthesized and evaluated as inhibitors of human farnesyltransferase. iuls.roresearchgate.net The bulky phenothiazine unit has proven to be an important structural feature for these inhibitors. researchgate.net Studies have identified phenothiazine-cyanochalcone derivatives that act as potent farnesyltransferase inhibitors, with some exhibiting IC50 values in the low nanomolar range. nih.gov

| Derivative Type | Target Enzyme | Significance in Cancer | Source(s) |

| Phenothiazine-amino acid conjugates | Human Farnesyltransferase (FTase) | Inhibits farnesylation of Ras protein, disrupting cancer cell signal transduction. | researchgate.net |

| Phenothiazine-chalcones | Human Farnesyltransferase (FTase) | Prevents the farnesylation process, a key step in cancer development. | nih.gov |

| 10-(4-bromophenyl)-10H-phenothiazine | Farnesyltransferase | Shows significant inhibition of cancer cell growth with low micromolar IC50 values. |

Synergistic Effects in Combination Therapies

Phenothiazine derivatives have demonstrated significant potential as adjuvants in combination cancer therapies, enhancing the efficacy of conventional chemotherapy drugs. brieflands.com Their multi-target mechanisms of action, including apoptosis induction and membrane destabilization, can create a synergistic effect when paired with other treatments. brieflands.com

Studies have shown that phenothiazines like thioridazine and trifluoperazine can work synergistically with drugs such as cisplatin (B142131), doxorubicin, and gemcitabine (B846) in resistant breast and lung cancers. brieflands.comgoogle.com For example, the combination of trifluoperazine with cisplatin or gefitinib (B1684475) has been explored in non-small cell lung cancer (NSCLC) models. google.com Similarly, PEGylated phenothiazine derivatives, when used with traditional antitumor drugs like 5-Fluorouracil and doxorubicin, have shown comparable or enhanced efficacy in inhibiting tumor growth. researchgate.netnih.gov This synergistic approach allows for potentially lower doses of cytotoxic agents, which could lead to reduced side effects while maintaining high therapeutic efficacy. mdpi.comgoogle.com

Antioxidant Mechanisms of Action

Phenothiazine and its derivatives are recognized for their significant antioxidant properties, which are relevant to their biological activities. dtic.milnih.govscholarsresearchlibrary.com The primary mechanism involves their ability to act as free radical scavengers. dtic.milscholarsresearchlibrary.com The nitrogen and sulfur heteroatoms in the tricyclic phenothiazine structure are key to this activity, allowing the molecule to inhibit free radical chains and the oxidation of various substrates. dtic.mil

The antioxidant action of phenothiazines involves the rapid oxidation of the molecule itself to form oxy-species that can effectively inhibit oxidative processes. dtic.mil At higher temperatures, the N-H bond can rupture to form resonance-stabilized free radicals at the heterocyclic nitrogen, which contributes to the peroxide-inhibiting mechanism. dtic.mil The effectiveness of phenothiazine derivatives as antioxidants has been demonstrated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation. scholarsresearchlibrary.com In some studies, the antioxidant activity of new phenothiazine conjugates was comparable to that of standard antioxidants like ascorbic acid. nih.gov

Radical Scavenging Assays (e.g., Nitric Oxide, Hydrogen Peroxide, DPPH)

This compound and its derivatives have demonstrated notable potential in scavenging various free radicals, a key aspect of their antioxidant activity. Studies have employed several in vitro assays to quantify this capacity, including the nitric oxide (NO), hydrogen peroxide (H₂O₂), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. researchgate.net

In the DPPH assay, a stable free radical, phenothiazine derivatives have shown a concentration-dependent radical scavenging effect. scholarsresearchlibrary.comconnectjournals.comyu.edu.jo For instance, novel derivatives of 5-((10H-phenothiazin-10-yl)methyl)-4-(substitutedbenzylideneamino)-4H-1,2,4-triazole-3-thiol demonstrated significant antioxidant activity, with compounds bearing electron-releasing groups exhibiting potent effects. researchgate.net The percentage of DPPH scavenging activity is calculated by measuring the decrease in absorbance at 517 nm after incubation with the test compound. researchgate.netmdpi.com

Similarly, in hydrogen peroxide scavenging assays, phenothiazine derivatives have shown a high ability to neutralize H₂O₂, with some exhibiting percentage inhibitions from 97.17% to 99.99%, comparable to the standard antioxidant ascorbic acid. nih.gov This activity is attributed to the sulfur atom in the phenothiazine structure, which can reduce hydrogen peroxide to sulfoxide. nih.gov

The nitric oxide radical scavenging assay also confirms the antioxidant potential of these compounds. researchgate.net The antioxidant activity of phenothiazine derivatives in these assays is often dose-dependent. scholarsresearchlibrary.com

Role of Sulfur and Electron Donor Properties

The sulfur atom in the heterocyclic ring is a key contributor to the antioxidant mechanism. nih.govontosight.ai It possesses free electrons that can be donated to reduce oxidizing species, such as converting Fe³⁺ to Fe²⁺. nih.gov This electron-donating property is crucial for neutralizing free radicals. nih.gov The antioxidant activity can be further enhanced by the presence of other electron-donating groups attached to the phenothiazine core. researchgate.net

Antimicrobial Mechanisms

Phenothiazine derivatives, including those structurally related to this compound, exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. nih.govresearchgate.net The mechanisms underlying this activity are multifaceted and involve several cellular targets. iiarjournals.orgbrieflands.com

A primary mechanism is the disruption of bacterial membranes. iiarjournals.orgbrieflands.com Phenothiazines can increase the permeability of the bacterial cell membrane, making it easier for antimicrobial agents to penetrate the cell. iiarjournals.org They have also been shown to inhibit bacterial multidrug resistance (MDR) efflux pumps. iiarjournals.orgmdpi.com These pumps are responsible for expelling antibiotics from the bacterial cytoplasm, and their inhibition leads to the accumulation of the drug inside the bacterium, re-sensitizing it to the antibiotic. iiarjournals.org

Furthermore, phenothiazines can interfere with bacterial replication by intercalating with DNA bases, thereby inhibiting DNA-based processes. iiarjournals.org They can also inhibit calcium-dependent proteins like calmodulin, which plays a role in various cellular functions. iiarjournals.org In fungi, the antifungal effect is also attributed to membrane destabilization and inhibition of the calcium-calmodulin system. iiarjournals.org Some phenothiazine derivatives have shown more potent activity against fungi than bacteria. nih.gov

The specific antimicrobial efficacy can be influenced by the substituents on the phenothiazine ring. For example, compounds with electron-withdrawing groups have demonstrated excellent antibacterial and antifungal activities. niscpr.res.in

Neuromodulatory Mechanisms

Dopamine (B1211576) Receptor Antagonism

This compound is a derivative of phenothiazine, a class of compounds well-known for their antipsychotic effects, which are primarily mediated through the antagonism of dopamine receptors. lookchem.comselleckchem.comnih.gov Specifically, they act as antagonists at dopamine D2 receptors, thereby reducing the effects of dopamine in the brain. selleckchem.com The antagonism of presynaptic dopamine autoreceptors by phenothiazine drugs can facilitate the electrically evoked release of dopamine. nih.gov The potency of this antagonism can be influenced by metabolites of the parent phenothiazine compounds. nih.gov

Cholinesterase Modulatory Activities

Phenothiazine derivatives have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govbenthamdirect.comnih.govacs.org This inhibitory activity is significant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are used as therapeutic agents. nih.govbenthamdirect.com

Computational docking studies have shown that phenothiazine derivatives can bind effectively to the AChE enzyme, exhibiting enhanced hydrophobic interactions and forming hydrogen bonds. nih.govbenthamdirect.com These interactions impede the normal function of the enzyme. nih.govbenthamdirect.com The inhibitory potential of these compounds is often compared to standard drugs like Donepezil. nih.govbenthamdirect.com

Research has also shown that the S-oxide metabolites of some phenothiazine derivatives can be selective and potent inhibitors of AChE. nuph.edu.uaresearchgate.net The inhibition efficiency of these metabolites can be an order of magnitude lower than the parent compounds. nuph.edu.uaresearchgate.net The modulation of cholinesterase activity by phenothiazines can be dose-dependent. nih.gov

Supramolecular Properties and Interactions with Biomolecules

This compound has been investigated for its supramolecular properties and its ability to interact with various biomolecules. biosynth.com Computational and experimental studies have revealed that this molecule can be protonated, which alters its properties and may have applications in photoactive materials for supramolecular assembly. biosynth.com

The structure of this compound, with its tricyclic core and acetic acid side chain, allows it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for its binding to biomolecules. For instance, the carboxamide group, when present in derivatives, can participate in hydrogen bonding, influencing solubility and interactions with biological targets. ontosight.ai

This compound has been shown to have the ability to bind to nucleobases and flavin, which are essential components in DNA synthesis and repair. biosynth.com Furthermore, the phenothiazine unit itself is known to endow super gelation ability in low molecular weight gelators (LMWGs), highlighting its role in forming organized supramolecular structures. researchgate.net

Binding to Nucleobases and Flavin

This compound, also known as 2-(10H-Phenothiazin-10-yl)acetic acid (2PTA), has demonstrated the ability to interact with and bind to nucleobases and flavin, which are fundamental components in the synthesis and repair of DNA. biosynth.com This interaction is crucial for understanding its potential as a photoactive material. biosynth.com The core phenothiazine structure is a key element in these interactions. While direct binding data for this compound itself is specific, the broader class of phenothiazine derivatives has been studied for its interactions with DNA components, providing insight into the potential mechanisms.

The binding process can involve several types of non-covalent interactions, which are critical for the recognition of and association with biological macromolecules. These interactions include:

π-π Stacking: The aromatic rings of the phenothiazine structure can stack with the aromatic rings of nucleobases like adenine (B156593) and guanine. rhhz.net

Electrostatic Interactions: The carboxylic acid group of the molecule can engage in electrostatic interactions, particularly with charged portions of biomolecules. rhhz.net

Hydrogen Bonding: The nitrogen and sulfur atoms in the phenothiazine ring, as well as the oxygen atoms in the acetic acid moiety, can act as hydrogen bond acceptors or donors.

Studies on related systems, such as guanine-phenothiazine dyads, have been used to explore photoinduced electron transfer processes, which are fundamental to understanding the photoreductive repair of DNA lesions like cyclobutane (B1203170) pyrimidine (B1678525) dimers. acs.org The ability of phenothiazine to act as a photosensitizer is linked to its interaction with nucleobases. acs.org For instance, research has shown that phenothiazine derivatives can facilitate the splitting of thymine (B56734) dimers, a form of DNA damage, through a photoreductive mechanism. acs.org The table below summarizes the key molecular components involved in these biological interactions.

Table 1: Key Biological Molecules Interacting with Phenothiazine Derivatives

| Interacting Molecule | Type | Biological Role |

|---|---|---|

| Nucleobases | ||

| Adenine | Purine Base | Component of DNA and RNA; part of ATP. rhhz.netrsc.org |

| Guanine | Purine Base | Component of DNA and RNA; involved in signaling (GTP). rhhz.netrsc.org |

| Thymine | Pyrimidine Base | Component of DNA. acs.org |

| Flavins |

Nanoaggregate Formation and Biocompatibility

A significant aspect of the biological activity of this compound derivatives is their ability to self-assemble into nanoaggregates. This process is particularly relevant when the phenothiazine core is modified, for example, through PEGylation (attachment of poly(ethylene glycol) chains). researchgate.netresearchgate.net The formation of these nanoaggregates is considered a key factor influencing both the compound's mechanism of action in therapeutic contexts and its biocompatibility. researchgate.net

The investigation into PEGylated phenothiazine derivatives has shown that these molecules can form nanoaggregates in aqueous environments. intelcentru.ro The characteristics of these aggregates, such as their size and stability, have been studied using techniques like Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM). intelcentru.ro This self-assembly is driven by the amphiphilic nature of the molecules, which possess a hydrophobic phenothiazine unit and a hydrophilic PEG chain. intelcentru.ro

Biocompatibility is a critical attribute for any compound intended for biological applications. This compound is noted for its good biocompatibility, a property that makes it a valuable component in the design of new materials. researchgate.net Studies on PEGylated derivatives have demonstrated excellent biocompatibility with normal cells, such as human dermal fibroblasts. researchgate.netintelcentru.ro In contrast, a concentration-dependent cytotoxicity was observed against certain cancer cell lines. researchgate.netintelcentru.ro This differential effect highlights the potential for developing targeted therapies. The formation of nanoaggregates is believed to play a role in this improved biocompatibility and selective cytotoxicity. researchgate.net

Table 2: Biocompatibility and Cytotoxicity of PEGylated Phenothiazine Derivatives

| Cell Line | Cell Type | Observation | Reference |

|---|---|---|---|

| Normal Human Dermal Fibroblasts (NHDF) | Normal Cells | Excellent biocompatibility. | researchgate.netintelcentru.ro |

| HeLa | Human Cervical Cancer | Concentration-dependent cytotoxicity. | intelcentru.ro |

Advanced Analytical Methods for Phenothiazine 10 Acetic Acid and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the chemical structure of Phenothiazine-10-acetic acid. By interacting with electromagnetic radiation, different parts of the molecule provide unique spectral fingerprints.

IR Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum reveals characteristic vibrations of specific bonds within the molecule. The key absorptions are associated with the carboxylic acid group and the phenothiazine (B1677639) nucleus.

The IR spectrum of the parent phenothiazine compound shows characteristic bands for N-H stretching around 3340 cm⁻¹, C-S-C symmetric stretching near 1080 cm⁻¹, and C-N-C symmetric stretching at approximately 1243 cm⁻¹. For this compound, the introduction of the acetic acid moiety at the nitrogen atom introduces distinct vibrational bands while modifying those of the original nucleus. The broad O-H stretch from the carboxylic acid is typically observed in the 3300-2500 cm⁻¹ region. A strong carbonyl (C=O) stretching vibration is a definitive feature, appearing around 1700-1725 cm⁻¹. The C-N stretching frequency is also altered due to the N-alkylation.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Bending | 1600 - 1450 |

| Thiazine Ring | C-N Stretch | ~1250 |

| Thiazine Ring | C-S Stretch | ~1080 |

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the phenothiazine rings typically appear as a complex multiplet in the downfield region (δ 6.5-7.5 ppm). The methylene (B1212753) protons (-CH₂-) of the acetic acid group, being adjacent to the nitrogen atom, are expected to resonate at approximately δ 4.5-5.0 ppm. The acidic proton (-COOH) is often a broad singlet and can appear further downfield (δ 10-13 ppm), though its position and visibility can be highly dependent on the solvent used.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing significantly downfield at δ 170-180 ppm. The methylene carbon (-CH₂-) would likely be found in the δ 45-55 ppm range. The aromatic carbons of the phenothiazine core produce a series of signals between δ 115-150 ppm. For the parent phenothiazine, carbon signals are observed around 115, 122, 126, and 144 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic-H | 6.5 - 7.5 (m) | Carbonyl (C=O) | 170 - 180 |

| Methylene (-CH₂-) | 4.5 - 5.0 (s) | Aromatic-C | 115 - 150 |

| Carboxyl (-COOH) | 10 - 13 (br s) | Methylene (-CH₂-) | 45 - 55 |

Note: s = singlet, br s = broad singlet, m = multiplet. Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS, LCMS, ESI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis.

The molecular formula of this compound is C₁₄H₁₁NO₂S, which corresponds to a monoisotopic mass of approximately 257.05 Da. In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of 258.058. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 280.040, may also be observed.

Fragmentation analysis (MS/MS) can provide further structural confirmation. A characteristic fragmentation pattern for carboxylic acids is the loss of the carboxyl group (a mass loss of 45 Da, corresponding to COOH). Another common fragmentation would involve cleavage of the bond between the nitrogen and the methylene carbon, leading to the formation of a stable phenothiazine radical cation. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition with high accuracy.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₄H₁₂NO₂S]⁺ | 258.0583 |

| [M+Na]⁺ | [C₁₄H₁₁NNaO₂S]⁺ | 280.0403 |

| [M-H]⁻ | [C₁₄H₁₀NO₂S]⁻ | 256.0438 |

| [M+K]⁺ | [C₁₄H₁₁NKO₂S]⁺ | 296.0142 |

Data sourced from PubChem CID 1514439.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems. The phenothiazine nucleus is a strong chromophore. The parent phenothiazine compound typically exhibits two main absorption maxima, one around 254 nm and another at approximately 318 nm.

The attachment of the acetic acid group to the nitrogen atom is expected to cause a slight shift in these absorption bands (a chromic shift). The exact position of the maxima for this compound can be influenced by the solvent polarity. This technique is often used in conjunction with HPLC for the quantitative detection of the compound.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and metabolites, as well as for precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Commercial suppliers often specify a purity of ≥98% as determined by HPLC.

A typical method would involve reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Due to the presence of the carboxylic acid group, the pH of the mobile phase is a critical parameter to ensure good peak shape and retention. An acidic mobile phase (e.g., using formic acid or acetic acid) is generally used to suppress the ionization of the carboxyl group. Detection is commonly performed using a UV detector set at one of the absorption maxima of the phenothiazine chromophore, such as 254 nm.

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 40 °C |

Emerging Applications and Future Research Directions

Exploration in Antitubercular Therapy

The emergence of multidrug-resistant (MDR), extensively drug-resistant (XDR), and totally drug-resistant strains of Mycobacterium tuberculosis has rendered existing tuberculosis (TB) chemotherapy increasingly ineffective, creating an urgent need for novel therapeutic agents. nih.gov In this context, the phenothiazine (B1677639) scaffold has been identified as a promising area of investigation for the development of new antitubercular drugs. nih.gov While research has broadly focused on various phenothiazine derivatives, the core structure is recognized for its potential to combat TB through mechanisms distinct from current treatments.

Phenothiazines have demonstrated efficacy against susceptible, drug-resistant, and latent forms of TB in a variety of in vitro, ex vivo, and in vivo studies. nih.gov A key mechanism of action for their antitubercular activity is the inhibition of type II NADH dehydrogenase (Ndh), a crucial enzyme in the respiratory chain of Mycobacterium tuberculosis. nih.govresearchgate.net This inhibition disrupts the pathogen's energy metabolism, suggesting that these compounds could be effective even against dormant or persistent bacilli. nih.govresearchgate.net

Pharmacodynamic studies have revealed that phenothiazines are bactericidal and show enhanced potency under hypoxic conditions, which is relevant for targeting latent TB infections. researchgate.net The favorable properties of the phenothiazine pharmacophore, including its activity against drug-resistant strains via a novel mode of action, warrant further medicinal chemistry efforts to optimize potency and improve safety profiles for clinical use. researchgate.net Although much of the research has centered on derivatives like thioridazine (B1682328), the foundational activity of the phenothiazine structure provides a strong rationale for the exploration of compounds like Phenothiazine-10-acetic acid and its derivatives in this therapeutic area. nih.goveurekaselect.com

Potential as Corrosion Inhibitors

This compound and related compounds are being investigated for applications beyond pharmacology, notably as environmentally friendly corrosion inhibitors. Research has demonstrated that phenothiazine can effectively protect metals, such as bronze, from corrosion in aggressive environments like synthetic acid rain. researchgate.net

The protective action of phenothiazine is attributed to its ability to adsorb onto the metal surface, forming a barrier that slows down the corrosion process. This adsorption primarily occurs through chemisorption and follows the Langmuir adsorption isotherm, indicating a monolayer formation on the bronze surface. researchgate.net The process is spontaneous and proves to be a promising, safer alternative to toxic corrosion inhibitors currently in use. researchgate.net

Studies involving potentiodynamic polarization and electrochemical impedance measurements have quantified the effectiveness of phenothiazine. The inhibition efficiency increases with the concentration of the compound. For instance, in a simulated acid rain solution (pH=5), the inhibition efficiency was observed to be over 91% at a concentration of 150 μM. researchgate.net

| Concentration (μM) | Inhibition Efficiency (%) |

|---|---|

| 1 | > 0 (Specific value not provided in source) |

| 150 | > 91 |

Repurposing of this compound Derivatives

Drug repurposing, the strategy of finding new applications for existing approved drugs, offers a cost-effective and accelerated path for drug development. nih.govmdpi.com Phenothiazine derivatives, originally developed as antipsychotics, are prime candidates for repurposing due to their broad spectrum of biological activities. nih.govnih.gov This has led to the investigation of this compound derivatives in various new therapeutic contexts, particularly in oncology and infectious diseases.

In cancer therapy, phenothiazines have shown promise due to their ability to induce stress on the cell membranes of cancer cells. nih.gov Cancer cells exhibit enhanced metabolic activity, making them more reliant on robust plasma membrane repair mechanisms. nih.gov Phenothiazine derivatives can interfere with these mechanisms by altering lipid composition, disrupting lipid rafts, and modulating calcium channels. nih.gov This disruption can counteract multidrug resistance and sensitize cancer cells to conventional chemotherapy. nih.gov For example, the phenothiazine derivative promethazine (B1679618) has demonstrated chemosensitizing activity in human breast cancer cell lines by modulating the activity of efflux pumps like P-glycoprotein (P-gp). mdpi.com

Another significant area of repurposing is the development of phenothiazine derivatives as efflux pump inhibitors (EPIs). mdpi.com Efflux pumps are proteins that actively transport therapeutic agents out of cells, a major mechanism of multidrug resistance in both cancer and bacterial infections. By inhibiting these pumps, phenothiazine derivatives can restore the efficacy of existing drugs. mdpi.com This approach is particularly relevant for tackling infections caused by drug-resistant bacteria and for overcoming resistance to chemotherapy in cancer treatment. mdpi.com

The synthesis of novel hybrid molecules based on the phenothiazine scaffold is an active area of research. These hybrids combine the phenothiazine core with other pharmacologically active moieties to create new chemical entities with enhanced or novel activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.com

Computational and In Silico Studies

Computational and in silico methods play a crucial role in understanding the structure-activity relationships of this compound and its derivatives, guiding the design of new compounds with improved properties. Techniques such as Density Functional Theory (DFT) are employed to analyze the molecular structure, including bond lengths and bending angles, which are influenced by steric hindrance inherent to the phenothiazine core. mdpi.com

Hirshfeld surface analysis is another computational tool used to study intermolecular interactions within the crystal structure of phenothiazine derivatives. mdpi.com This analysis helps in understanding how molecules pack in a solid state and identifies key interactions, such as C-H···O and C-H···S interactions, which stabilize the crystal lattice. mdpi.com

Molecular docking studies are widely used to predict the binding modes of phenothiazine derivatives with biological targets. For instance, docking studies with acetylcholinesterase (AChE) and butyrylcholinesterase have helped in identifying potential interactions with amino acid residues in the active site of these enzymes. nih.gov Such studies are invaluable for screening libraries of compounds and prioritizing candidates for synthesis and biological evaluation. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are developed to correlate the chemical structure of phenothiazine derivatives with their biological activity. researchgate.net These models provide insights into the structural features that are critical for activity and are used to predict the potency of novel compounds, thereby accelerating the drug discovery process. researchgate.net

| Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Structural analysis of phenothiazine derivatives | Determination of molecular geometry, bond angles, and steric effects. mdpi.com |

| Hirshfeld Surface Analysis | Study of intermolecular interactions | Visualization of crystal packing and stabilizing interactions. mdpi.com |

| Molecular Docking | Prediction of binding modes to biological targets | Identification of key interactions with target proteins like cholinesterases. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlation of structure with biological activity | Predictive models for compound potency and guidance for rational drug design. researchgate.net |

常见问题

Q. What is the standard synthetic route for Phenothiazine-10-acetic acid, and how are intermediates purified?

this compound is synthesized via a two-step procedure:

- Step 1 : Alkylation of 10H-phenothiazine with ethyl chloroacetate in acetone under reflux (78°C, 3–4 h) using K₂CO₃ as a base. Reaction completion is monitored by TLC, followed by extraction with ethyl acetate and recrystallization to isolate ethyl 2-(10H-phenothiazin-10-yl) acetate .

- Step 2 : Hydrolysis of the ester intermediate using KOH in ethanol/water (25°C, 12 h). Acidification with HCl precipitates the final product, which is recrystallized from ethyl acetate . Key Purification Steps : Recrystallization ensures removal of unreacted starting materials and byproducts. Solvent selection (ethyl acetate) optimizes yield and purity.

Q. What safety protocols are critical when working with Phenothiazine derivatives?

- Handling : Use fume hoods, tight-sealing safety goggles, and nitrile gloves to avoid skin/eye contact. Avoid dust formation during synthesis .

- Storage : Keep in dry, well-ventilated areas away from strong oxidizers and acids. Containers must be tightly sealed to prevent moisture absorption .

- Emergency Measures : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Q. Which analytical techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : Assigns protons and carbons (e.g., C-10a”’ at 143.6 ppm, C-4’ at 142.1 ppm) .

- Mass Spectrometry (MS) : ESI+ confirms molecular ion peaks (e.g., m/z 384.0568 for derivatives) .

- TLC : Monitors reaction progress and purity during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., acetone) improve alkylation efficiency. Ethanol-water mixtures enhance hydrolysis kinetics .

- Catalysis : Explore phase-transfer catalysts to accelerate ester hydrolysis.

- Temperature Control : Lower hydrolysis temperatures (e.g., 25°C) minimize side reactions, while reflux conditions for alkylation ensure complete conversion . Data-Driven Example :

| Parameter | Optimization Strategy | Yield Improvement |

|---|---|---|

| Base (K₂CO₃) | Increase molar ratio | 15–20% |

| Reaction Time | Extended hydrolysis | 10–12% |

Q. What methodologies assess the antioxidant activity of this compound in biological systems?

- DPPH Assay : Measures radical scavenging activity via UV-Vis spectroscopy at 517 nm.

- Cellular ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular reactive oxygen species in cell cultures.

- In Vivo Models : Use zebrafish or murine models to evaluate oxidative stress markers (e.g., glutathione levels) . Key Consideration : Compare results with positive controls (e.g., ascorbic acid) and validate via dose-response curves.

Q. How do structural modifications of this compound influence its pharmacokinetic properties?

- LogP Analysis : Derivatives with higher lipophilicity (e.g., logP = 3.92) exhibit improved membrane permeability but may reduce solubility .

- Biological Half-Life : Introduce electron-withdrawing groups (e.g., nitro) to slow metabolic degradation.

- SAR Studies : Methylation at the acetic acid moiety reduces plasma protein binding, enhancing bioavailability .

Methodological Considerations

- Experimental Design : Ensure reproducibility by detailing solvent ratios, reaction times, and purification steps .

- Data Analysis : Use statistical tools (e.g., ANOVA) to validate antioxidant assay results and address uncertainties in NMR/MS data .

- Contradictions in Synthesis : Variants in ester hydrolysis (e.g., KOH vs. NaOH) may affect yield; justify choices through controlled experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。